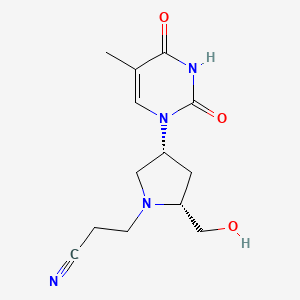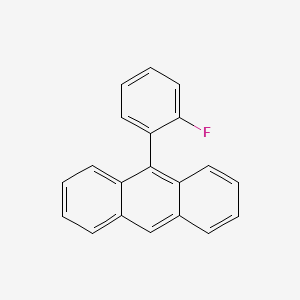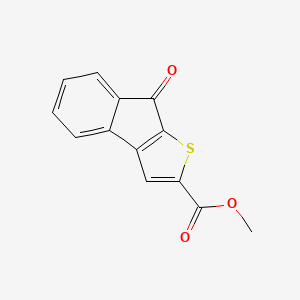
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of hydroxyethoxy and hydroxyphenyl groups attached to a thymine base, which is a pyrimidine nucleobase found in DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of the hydroxyethoxy group: This can be achieved through etherification reactions.
Introduction of the hydroxyphenylthio group: This step involves the formation of a thioether linkage.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the thioether linkage would produce a sulfide.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to thymine makes it a useful tool for studying DNA interactions and modifications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine involves its interaction with biological molecules, particularly nucleic acids. The hydroxyethoxy and hydroxyphenyl groups can form hydrogen bonds with DNA bases, potentially affecting DNA replication and transcription. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-((4-hydroxyphenyl)thio)uracil: Similar structure but with uracil instead of thymine.
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)cytosine: Similar structure but with cytosine instead of thymine.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine is unique due to its specific combination of functional groups and the thymine base. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
137897-72-4 |
|---|---|
Fórmula molecular |
C14H16N2O5S |
Peso molecular |
324.35 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-6-(4-hydroxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O5S/c1-9-12(19)15-14(20)16(8-21-7-6-17)13(9)22-11-4-2-10(18)3-5-11/h2-5,17-18H,6-8H2,1H3,(H,15,19,20) |
Clave InChI |
HQBQUBRLSLFIAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


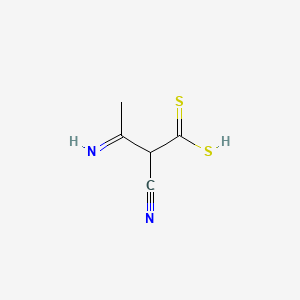
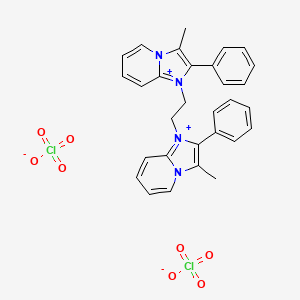
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
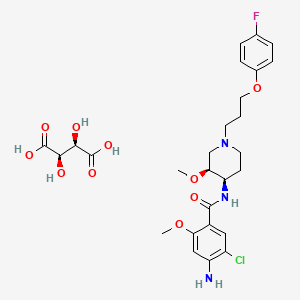

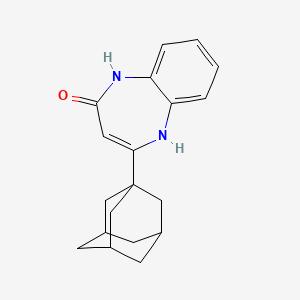
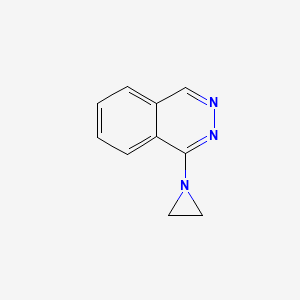
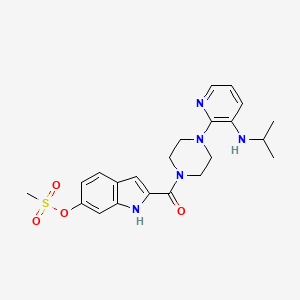
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)
